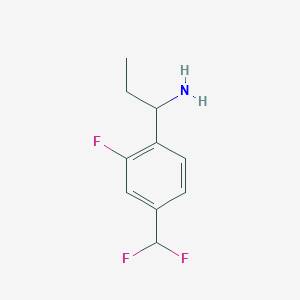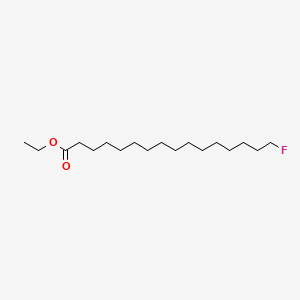
N-(2,3-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine is an organic compound characterized by its unique structure, which includes a cyclobutyl ring and a thietan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine typically involves the formation of the cyclobutyl and thietan rings followed by their subsequent coupling. One common method involves the use of cyclopropyl and cyclobutyl Grignard reagents, which are reacted with appropriate electrophiles under controlled conditions . The reaction conditions often include the use of palladium or nickel catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of simpler amines or hydrocarbons.
Scientific Research Applications
N-(2,3-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutyl and thietan derivatives, such as:
- Cyclobutylamine
- Thietan-3-amine
- 2,2-Dimethylthietan
Uniqueness
N-(2,3-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine is unique due to the presence of both cyclobutyl and thietan rings in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-(2,3-dimethylcyclobutyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-7-5-9(8(7)2)12-10-6-13-11(10,3)4/h7-10,12H,5-6H2,1-4H3 |
InChI Key |
FIWFHPWQWVDOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1C)NC2CSC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


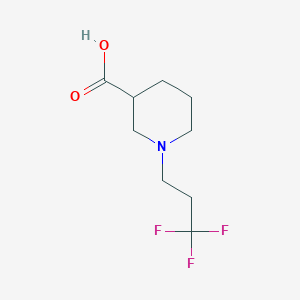

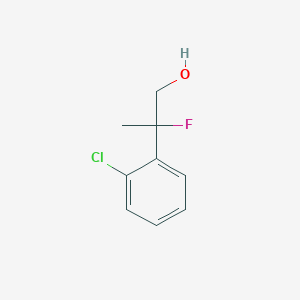
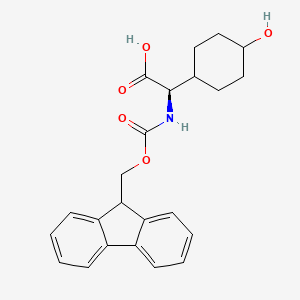
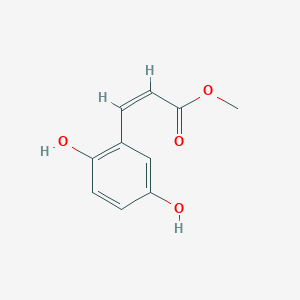



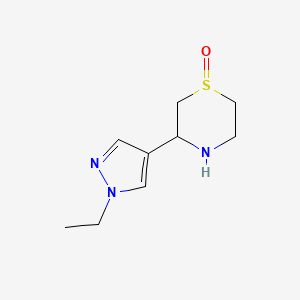
![3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12980728.png)
